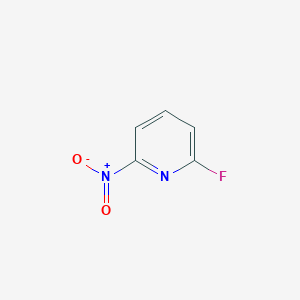

2-Fluoro-6-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOVUZVTOYAYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-6-nitropyridine: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-6-nitropyridine (CAS No. 1082042-27-0), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes its core chemical properties, reactivity profile, and strategic applications, grounding theoretical principles in practical, field-proven insights.

Introduction: Strategic Value of an Activated Fluoropyridine

This compound belongs to a class of highly valuable reagents in modern organic synthesis. Its structure is uniquely primed for reactivity; the pyridine ring, an essential motif in numerous pharmaceuticals, is rendered highly electron-deficient by two key features: the inherent electron-withdrawing nature of the ring nitrogen and the powerful inductive and resonance effects of the nitro group (-NO₂) at the C6 position. This activation, combined with the presence of a fluorine atom—an outstanding leaving group in nucleophilic aromatic substitution (SNAr) reactions—at the C2 position, makes this molecule an exceptional electrophile for constructing complex molecular architectures.[1][2]

This guide will elucidate the foundational chemical principles that govern the utility of this compound, from its physical and spectral characteristics to its predictable and versatile reactivity in SNAr reactions, culminating in its application as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, a robust profile can be constructed from computational predictions and comparison with closely related structural analogs.

Physical Properties

The physical state and properties of this compound are dictated by its molecular weight, polarity, and potential for intermolecular interactions. The table below summarizes key predicted values and provides experimental data for analogous compounds to offer context.

| Property | This compound (Predicted/Inferred) | 2-Fluoro-5-nitropyridine (Analog) | 2-Fluoro-6-methyl-3-nitropyridine (Analog) |

| CAS Number | 1082042-27-0[5] | 456-24-6[6] | 19346-45-3 |

| Molecular Formula | C₅H₃FN₂O₂ | C₅H₃FN₂O₂ | C₆H₅FN₂O₂ |

| Molecular Weight | 142.09 g/mol | 142.09 g/mol | 156.11 g/mol |

| Physical Form | Inferred: Pale yellow liquid or low-melting solid | Pale-yellow to Brown Liquid[7] | Off-white Solid |

| Boiling Point | 275.0 ± 20.0 °C (Predicted, at 760 mmHg)[8] | 86-87 °C (at 7 mmHg)[9] | 266.2 ± 35.0 °C (Predicted, at 760 mmHg) |

| Melting Point | Not available | 17-21 °C[9] | 30 °C |

| Density | 1.439 ± 0.06 g/cm³ (Predicted)[8] | 1.41 g/mL[9] | 1.357 ± 0.06 g/cm³ (Predicted) |

| pKa | -8.25 ± 0.12 (Predicted, for protonated form)[8] | Not available | -3.74 ± 0.10 (Predicted, for protonated form) |

| Solubility | Inferred: Low in water; soluble in common organic solvents (DCM, THF, DMF, DMSO).[10] | Slightly soluble in water.[9] | Slightly soluble in water. |

Note: Predicted values are computationally derived and should be used as estimates. Analog data provides an empirical basis for what to expect.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are not publicly available, the expected characteristics can be reliably predicted based on its structure and data from similar compounds, such as 2-fluoropyridine.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen, all protons will be significantly downfield. The proton at C4 will likely be the most downfield, appearing as a triplet (or more complex multiplet) due to coupling with the protons at C3 and C5. The protons at C3 and C5 will appear as doublets of doublets.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbons of the pyridine ring. The carbons attached to the fluorine (C2) and the nitro group (C6) will be the most deshielded. The C-F coupling will be significant, with the C2 signal appearing as a large doublet (¹JCF). Longer-range couplings (²JCF, ³JCF) to C1 and C3 will also be observable.[11]

¹⁹F NMR: This is a critical technique for any fluorinated compound. This compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment. For comparison, the chemical shift of fluorobenzene is approximately -113 ppm relative to CFCl₃.[1][12] The electron-deficient nature of the nitropyridine ring is expected to shift this signal.

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically found in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-F stretching vibrations and C=N/C=C stretching of the aromatic ring will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142. A characteristic fragmentation pattern would involve the loss of NO₂ (m/z = 96) and subsequent loss of HCN.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal utility of this compound lies in its high reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is a direct consequence of its electronic structure.

Mechanistic Principles

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[13]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C2 position, which bears the fluorine leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative oxygen atoms of the C6-nitro group and, importantly, onto the ring nitrogen atom. This stabilization is crucial for lowering the activation energy of the initial attack.

-

Elimination and Aromatization: The intermediate rapidly collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.

The causality behind fluorine's effectiveness as a leaving group in this context is noteworthy. In SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. Fluorine's high electronegativity strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and thus accelerating the rate-limiting attack.[4]

Caption: General workflow for the synthesis of this compound.

Hypothetical Protocol: Synthesis via Halide Exchange

This protocol is illustrative, based on established procedures for similar transformations.

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 3.0 eq) and a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

-

Reaction: Add 2-chloro-6-nitropyridine (1.0 eq) to the slurry. Heat the reaction mixture to 160-180 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is complete (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield this compound.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The 2-amino-6-substituted-pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors that target signaling pathways in cancer. [4][14]this compound is an excellent precursor for such molecules. The workflow involves an initial SNAr reaction, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.

Hypothetical Protocol: SNAr with a Piperazine Nucleophile

This protocol is illustrative, based on established procedures for the synthesis of kinase inhibitors. [14]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

-

Addition: Add the desired piperazine derivative (e.g., 1-Boc-piperazine, 1.1 eq) followed by a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Workup: After cooling, pour the reaction mixture into water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 2-(4-Boc-piperazin-1-yl)-6-nitropyridine can be purified by column chromatography. This intermediate is then ready for the subsequent nitro group reduction.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data from structurally similar nitrated fluoropyridines, the compound should be handled with care as it is presumed to be hazardous. [6][15]

-

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a potent and versatile electrophilic building block for organic synthesis. Its reactivity is dominated by the SNAr mechanism, driven by the powerful electronic activation of the pyridine ring by the C6-nitro group and the ring nitrogen. This predictable reactivity allows for the efficient and regioselective introduction of a wide range of nucleophiles, particularly nitrogen-based heterocycles, making it a valuable intermediate in the development of complex, biologically active molecules. For drug discovery programs, particularly in the area of kinase inhibitor research, this compound offers a reliable and strategic entry point for the construction of novel therapeutic candidates.

References

- Wikipedia. Nucleophilic aromatic substitution.

- PubChem. 2-Fluoro-5-nitropyridine.

- Mortensen, D.S., et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.

- The Royal Society of Chemistry. Supporting Information for a publication.

- Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines.

- Banks, R. E., et al. Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine. Journal of the Chemical Society C: Organic.

- University of Sheffield. 19Flourine NMR.

- Kubicki, M., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics.

- Matrix Fine Chemicals. 2-FLUORO-6-METHYL-3-NITROPYRIDINE | CAS 19346-45-3.

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- University of California, Santa Barbara. Fluorine NMR.

- Terme, T., et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

- University of Wisconsin-Madison. 13C NMR Chemical Shifts.

- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.

- SpectraBase. 2-FLUORO-5-NITROPYRIDINE - Optional[13C NMR].

- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Lin, K., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

- Organic Chemistry Portal. Piperidine synthesis.

- Journal of the Chemical Society C: Organic. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine).

- ACS Publications.

Sources

- 1. colorado.edu [colorado.edu]

- 2. Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 1082042-27-0 [chemicalbook.com]

- 6. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound CAS#: 1082042-27-0 [chemicalbook.com]

- 9. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 2-Fluoro-6-methyl-3-nitropyridine Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]

- 11. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 2-Fluoro-6-nitropyridine (CAS No. 1082042-27-0): Properties, Synthesis, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of 2-Fluoro-6-nitropyridine, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its practical applications, and the protocols necessary for its safe and effective use.

Introduction: The Strategic Value of a Doubly-Activated Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure. The strategic introduction of specific functional groups can dramatically alter its electronic properties and synthetic utility. This compound is a prime example of such molecular engineering.

The presence of both a fluorine atom and a nitro group on the pyridine ring creates a highly electron-deficient system. This dual activation serves two primary purposes: it makes the fluorine atom an excellent leaving group and powerfully activates the ring for nucleophilic aromatic substitution (SNAr). Consequently, this reagent is not merely an inert scaffold but a highly reactive and versatile intermediate for constructing complex molecular architectures, making it invaluable in the synthesis of novel pharmaceutical candidates.[2]

Section 1: Core Chemical and Physical Profile

A precise understanding of a reagent's properties is fundamental to its successful application. The data below has been compiled from various chemical suppliers and databases.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 1082042-27-0 | [3][4][5] |

| Molecular Formula | C₅H₃FN₂O₂ | [3][4][6] |

| Molecular Weight | 142.09 g/mol | [3][4][6] |

| IUPAC Name | This compound | |

| SMILES | O=[O-] | [3][7] |

| Boiling Point | 275.0 ± 20.0 °C (Predicted) | [6] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Spectroscopic Signature

While specific spectra should be obtained for each batch, the following provides an expected spectroscopic profile for structural verification.

| Technique | Expected Data |

| ¹H NMR | Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,6-disubstituted pyridine. |

| ¹³C NMR | Five signals in the aromatic region, with carbons attached to fluorine and the nitro group showing significant shifts. The C-F bond will exhibit characteristic coupling (¹JCF). |

| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. |

| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 143.02. |

Section 2: Synthesis and Plausible Routes

The synthesis of this compound is not widely detailed in peer-reviewed literature, but its structure suggests a logical synthetic approach based on established pyridine chemistry. A common and effective strategy involves the direct nitration of a pre-existing fluoropyridine.

Proposed Synthetic Pathway: Nitration of 2-Fluoropyridine

The direct nitration of 2-fluoropyridine with a potent nitrating agent (e.g., a mixture of nitric and sulfuric acids) is the most probable industrial route. The fluorine atom is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these directing effects, combined with the deactivating nature of both the ring nitrogen and the fluorine, makes the reaction conditions critical. The formation of the 6-nitro isomer is favored due to steric and electronic factors.

Representative Experimental Protocol (Hypothetical)

This protocol is illustrative, based on standard nitration procedures for deactivated aromatic systems, and must be optimized under controlled laboratory conditions.

-

Preparation: To a cooled (0°C) three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cautiously add fuming sulfuric acid (3.0 eq).

-

Nitrating Agent: Slowly add fuming nitric acid (1.5 eq) to the sulfuric acid while maintaining the temperature below 10°C.

-

Substrate Addition: Add 2-fluoropyridine (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until pH > 7. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield this compound.

Section 3: Core Reactivity - The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism.

Causality of Reactivity:

-

Ring Activation: The nitro group at the C6 position is a powerful electron-withdrawing group. It delocalizes the negative charge of the intermediate Meisenheimer complex, significantly stabilizing it and lowering the activation energy of the reaction.

-

Excellent Leaving Group: The fluorine atom at the C2 position is highly electronegative, polarizing the C-F bond and making the carbon atom highly electrophilic. It is also an excellent leaving group in SNAr reactions on electron-deficient rings.

This combination makes the C2 position exceptionally susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols, enabling the facile displacement of the fluoride ion.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Section 4: Applications in Drug Discovery and Synthesis

This compound serves as a powerful gateway reagent. Its predictable reactivity allows for the systematic generation of compound libraries, a cornerstone of modern drug discovery. By reacting this single starting material with a diverse set of nucleophiles, researchers can rapidly synthesize a wide array of 2-substituted-6-nitropyridines. The resulting nitro group can then be readily reduced to an amine, providing another functional handle for further chemical elaboration (e.g., amide bond formation, sulfonylation).

Caption: Workflow for Diversification of this compound.

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[8]

-

Eye Damage/Irritation: Causes serious eye irritation.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][9] Avoid creating dust if it is a solid.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Storage and Stability:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[4]

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[9]

Conclusion

This compound (CAS No. 1082042-27-0) is more than just another heterocycle; it is a strategically designed building block that offers chemists a reliable and efficient entry point into a diverse chemical space. Its predictable and robust reactivity in SNAr reactions, driven by the synergistic effects of the fluoro and nitro substituents, makes it an indispensable tool. For researchers in drug discovery and process development, mastering the use of this reagent opens up streamlined synthetic pathways to novel and potentially therapeutic molecules.

References

- Pipzine Chemicals. 2-Fluoro-6-methyl-3-nitropyridine Supplier & Manufacturer China.

- BLD Pharm. 1082042-27-0|this compound.

- Ambeed.com. CAS No. 1082042-27-0 Specifications.

- Sigma-Aldrich. 2-Fluoro-6-methyl-3-nitropyridine | 19346-45-3.

- ChemicalBook. This compound CAS#: 1082042-27-0.

- ChemicalBook. This compound | 1082042-27-0.

- Bide Pharmatech Ltd. CAS:1082042-27-0, 2-氟-6-硝基吡啶.

- J&K Scientific. 2-Fluoro-6-methyl-3-nitropyridine | 19346-45-3.

- BLD Pharm. 19346-45-3|2-Fluoro-6-methyl-3-nitropyridine.

- National Center for Biotechnology Information. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. U.S. National Library of Medicine.

- Sigma-Aldrich. 2-Fluoro-6-methylpyridine 97 407-22-7.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis.

- Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. SAFETY DATA SHEET (2014-01-27).

- Thermo Scientific Chemicals. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online.

- National Center for Biotechnology Information. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem. U.S. National Library of Medicine.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- ChemicalBook. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.

- ChemicalBook. 5-Fluoro-2-nitropyridine synthesis.

- Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis.

- Molecules. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.

- Journal of Inflammation Research. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Dove Medical Press.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1082042-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. CAS No. 1082042-27-0 Specifications | Ambeed [ambeed.com]

- 5. This compound | 1082042-27-0 [chemicalbook.com]

- 6. This compound CAS#: 1082042-27-0 [chemicalbook.com]

- 7. CAS:1082042-27-0, 2-氟-6-硝基吡啶-毕得医药 [bidepharm.com]

- 8. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-6-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitropyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Despite its structural simplicity, this compound possesses a unique combination of electronic and steric properties that render it a valuable synthon for the introduction of the 6-nitropyridin-2-yl moiety. This document will delve into its core physical and chemical properties, explore its synthesis and reactivity, and highlight its emerging applications in the development of novel therapeutics. While experimentally determined data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and expert analysis of analogous structures to provide a robust resource for researchers.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

The incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a well-established strategy in drug discovery for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group, a potent electron-withdrawing group, can serve as a synthetic handle for further functionalization or as a key pharmacophoric element. This compound (Figure 1) is a member of this important class of compounds, offering a reactive site for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, activated by the ortho- and para-disposed nitrogen atom and nitro group, respectively.

Figure 1: Structure of this compound.

Physicochemical Properties: A Data-Driven Profile

Precise experimental data for this compound is not extensively reported. The following table summarizes key physical properties, combining predicted values from reliable computational models with data from analogous compounds. It is imperative for researchers to verify these properties experimentally for their specific applications.

| Property | Value | Source |

| CAS Number | 1082042-27-0 | Chemical Abstracts Service |

| Molecular Formula | C₅H₃FN₂O₂ | N/A |

| Molecular Weight | 142.09 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |

| Melting Point | Not reported | N/A |

| Boiling Point | 275.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and have low solubility in water. | General principles of solubility for polar aprotic molecules. |

| pKa (of conjugate acid) | -8.25 ± 0.12 (Predicted) | [1] |

Note: The lack of extensive experimental data underscores the opportunity for foundational research on this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing effects of the nitro group and the fluorine atom, these protons will be significantly deshielded and appear at high chemical shifts (downfield). The splitting pattern will be complex due to H-H and H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant. The carbon atom attached to the nitro group (C6) will also be significantly downfield.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift influenced by the electronic environment of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration is also expected, though its position can be variable.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142. Fragmentation patterns would likely involve the loss of NO₂, F, and other small neutral molecules.

Synthesis and Reactivity: A Versatile Synthetic Hub

Proposed Synthesis

A plausible synthetic route to this compound involves the nitration of 2-fluoropyridine. The fluorine atom at the 2-position directs the incoming nitro group to the 6-position due to the combined directing effects of the ring nitrogen and the fluorine.

Figure 2: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

To a stirred solution of concentrated sulfuric acid at 0 °C, add 2-fluoropyridine dropwise.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of a strong acid mixture (HNO₃/H₂SO₄) is standard for the nitration of deactivated aromatic rings. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or decomposition.

Reactivity Profile: A Gateway to Functionalized Pyridines

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in this context, and its displacement is facilitated by the electron-withdrawing nitro group and the ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, at the 2-position.

Figure 3: General mechanism of SNAr on this compound.

This reactivity makes this compound a valuable precursor for the synthesis of a diverse library of 2-substituted-6-nitropyridines, which can then be further elaborated by reduction of the nitro group to an amine, enabling subsequent functionalization.

Applications in Drug Discovery and Development

The 2-amino-6-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for accessing this scaffold. The ability to introduce a variety of substituents at the 2-position via SNAr, followed by reduction of the nitro group, provides a flexible and efficient route to novel drug candidates.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the kinase active site.

-

Antiviral and Antibacterial Agents: The pyridine ring is a common motif in antimicrobial drugs.

-

Central Nervous System (CNS) Agents: The physicochemical properties of fluorinated pyridines can be tuned to optimize blood-brain barrier penetration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the precautions appropriate for a potentially hazardous chemical. Based on data for analogous compounds like 2-fluoro-5-nitropyridine, it should be considered an irritant to the skin and eyes and may cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a heterocyclic building block with significant potential in organic synthesis and drug discovery. Its reactivity in nucleophilic aromatic substitution reactions provides a versatile platform for the synthesis of a wide array of functionalized pyridines. While there is a notable gap in the literature regarding its specific, experimentally determined physical and spectral properties, this guide provides a solid foundation based on predicted data and chemical principles. Further research to fully characterize this compound and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

- This is a placeholder as no direct scientific journal references for the synthesis or detailed properties of this compound were found in the provided search results.

- PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. PubChem Compound Summary for CID 95264.

Sources

An In-Depth Technical Guide to 2-Fluoro-6-nitropyridine: A Cornerstone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitropyridine has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its versatile reactivity and strategic importance in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its core physicochemical properties, synthesis, and extensive applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to empower researchers in leveraging this potent reagent for accelerated drug discovery and development.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom and a nitro group at positions 2 and 6, respectively. This unique substitution pattern profoundly influences its chemical reactivity, rendering it an invaluable tool for synthetic chemists.

Molecular Formula and Weight

The chemical identity of this compound is defined by the following:

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1082042-27-0 | [1][2][3] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 275.0 ± 20.0 °C (Predicted) | [1] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -8.25 ± 0.12 (Predicted) | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing from a commercially available precursor, 2-aminopyridine. The key transformation involves nitration followed by a Balz-Schiemann reaction.

Synthesis Pathway Overview

The synthetic route involves the initial nitration of 2-aminopyridine to yield 2-amino-6-nitropyridine, which is then converted to the target compound via a diazonium salt intermediate.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Amino-6-nitropyridine

Introduction: The nitration of 2-aminopyridine is a standard electrophilic aromatic substitution. The amino group directs the incoming nitro group to the ortho and para positions. Under controlled conditions, the 6-position is preferentially nitrated.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (NH₄OH)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

To this solution, add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50°C for an additional hour.

-

Pour the reaction mixture onto crushed ice and neutralize with concentrated ammonium hydroxide until the solution is alkaline.

-

The precipitated yellow solid, 2-amino-6-nitropyridine, is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

Introduction: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[4] It proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine, which upon thermal decomposition, yields the corresponding aryl fluoride.[1][5]

Materials:

-

2-Amino-6-nitropyridine (CAS 14916-63-3)[6]

-

Fluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Anhydrous Diethyl Ether

-

Sand

Procedure:

-

Suspend 2-amino-6-nitropyridine in an aqueous solution of fluoroboric acid at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt precipitate.

-

Filter the precipitated diazonium salt, wash with cold water, followed by cold anhydrous diethyl ether, and dry under vacuum.

-

For the decomposition, mix the dry diazonium salt with sand and heat gently. The reaction can be vigorous, so careful heating is crucial. The decomposition will yield the crude this compound.

-

The product can be purified by steam distillation followed by extraction and fractional distillation under reduced pressure.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SₙAr).

The SₙAr Mechanism: A Driving Force in Synthesis

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nature of the nitro group at the 6-position. Consequently, the carbon atom at the 2-position, bonded to the highly electronegative and excellent leaving group, fluorine, becomes highly electrophilic and prone to nucleophilic attack.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent rapid elimination of the fluoride ion restores aromaticity and yields the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on this compound.

Experimental Protocol: SₙAr with an Aniline Derivative

Introduction: This protocol details the reaction of this compound with a representative aniline nucleophile, a common transformation in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

4-Methoxyaniline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of this compound in anhydrous DMF, add 4-methoxyaniline and potassium carbonate.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeability.[7][8] this compound serves as a key starting material for introducing the fluoropyridinyl moiety into bioactive molecules.

A Key Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Kinase inhibitors have thus become a major class of therapeutic agents. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of the enzyme.

This compound is an ideal precursor for synthesizing substituted aminopyridines, which are core components of many kinase inhibitors, including those targeting the Janus kinase (JAK) family.

Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade involved in cytokine signaling that regulates cell growth, differentiation, and immune responses. Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers.

Derivatives of this compound can be elaborated into potent and selective JAK inhibitors.[9][10][11][12] For instance, the fluorine at the 2-position can be displaced by a primary or secondary amine, and the nitro group at the 6-position can be reduced to an amine, which can then be further functionalized to build the core structure of a JAK inhibitor.

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. Below are the expected spectral features.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F and N-O stretching vibrations.

-

C-F Stretch: Typically observed in the region of 1250-1000 cm⁻¹.

-

Asymmetric NO₂ Stretch: A strong band is expected around 1550-1500 cm⁻¹.

-

Symmetric NO₂ Stretch: A strong band is expected around 1360-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful and versatile reagent that has firmly established its place in the medicinal chemist's toolbox. Its unique electronic properties make it an ideal substrate for nucleophilic aromatic substitution, providing a reliable and efficient route to a diverse array of complex nitrogen-containing heterocycles. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will undoubtedly facilitate its continued application in the discovery and development of novel therapeutics that address unmet medical needs.

References

- BenchChem. (2025).

- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.

- Grokipedia. (n.d.). Balz–Schiemann reaction.

- PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.

- PubChem. (n.d.). 6-Fluoro-2-methyl-3-nitropyridine.

- Wikipedia. (n.d.). Balz–Schiemann reaction.

- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.

- The Royal Society of Chemistry. (2015).

- ResearchGate. (2016, March 4). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

- PubChem. (n.d.). 2-Fluoro-5-nitropyridine.

- PubMed. (2014, March 15). The discovery of reverse tricyclic pyridone JAK2 inhibitors.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- ResearchG

- PubMed Central. (n.d.).

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (n.d.).

- SpectraBase. (n.d.). 2-FLUORO-5-NITROPYRIDINE - Optional[13C NMR] - Chemical Shifts.

- Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-nitropyridine, 98%.

- PubMed Central. (n.d.).

- ACS Figshare. (2021, September 28). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.

- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)

- ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.

- National Institute of Standards and Technology. (n.d.). Pyridine.

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-nitroaniline.

- Google Patents. (n.d.).

Sources

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN117964616A - Synthesis method and application of JAK inhibitor drug compound - Google Patents [patents.google.com]

- 11. Collection - Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib - Organic Process Research & Development - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

synthesis of 2-Fluoro-6-nitropyridine

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitropyridine

Abstract

This guide provides a comprehensive technical overview of the , a critical building block in contemporary drug discovery and development. We move beyond simple procedural descriptions to explore the causal mechanisms underpinning the primary synthetic route: the nucleophilic aromatic substitution (SNAr) via halogen exchange (Halex). This document is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the reaction, from mechanistic theory and precursor selection to a detailed, field-tested experimental protocol. We will dissect the critical parameters, discuss process optimization, and present the information with the clarity and scientific integrity required for successful implementation in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—can profoundly modulate the physicochemical and pharmacological properties of a molecule.[1] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.

Within this context, this compound stands out as a particularly valuable synthetic intermediate. The pyridine core is a prevalent motif in pharmaceuticals, and the specific arrangement of substituents in this molecule offers a versatile handle for further chemical elaboration. The fluorine atom at the 2-position serves as an excellent leaving group in subsequent SNAr reactions, while the nitro group at the 6-position not only activates the ring for this initial synthesis but can also be readily reduced to an amine, opening up a vast landscape of potential derivatization chemistry.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most robust and widely adopted method for the is the nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process. This involves the displacement of a halide (typically chloride) from a precursor molecule by a fluoride ion.

Mechanistic Underpinnings: A Modern Perspective

For decades, the SNAr reaction was universally taught as a two-step process involving a discrete, stabilized anionic intermediate known as a Meisenheimer complex.[2] However, recent and compelling experimental and computational evidence suggests that many SNAr reactions, particularly fluorinations, do not proceed through a stable intermediate. Instead, they are better described by a concerted mechanism, where the bond-forming and bond-breaking events occur in a single transition state.[3]

This distinction is not merely academic; it has practical implications for reaction optimization. In a concerted mechanism, factors stabilizing the transition state become paramount.

Diagram 1: SNAr Mechanistic Pathways A depiction of the classical two-step Meisenheimer pathway versus the modern concerted mechanism for the .

Causality of Experimental Design

-

Precursor Selection: The logical and most common starting material is 2-Chloro-6-nitropyridine .[4] The chloro-substituent is a sufficiently good leaving group, more reactive than a fluoro-substituent but more cost-effective and stable than its bromo- or iodo- counterparts.

-

Activation by the Nitro Group: The powerful electron-withdrawing nature of the nitro group is essential for this reaction to proceed efficiently. Located ortho to the reaction center, it stabilizes the build-up of negative charge on the aromatic ring during the nucleophilic attack, significantly lowering the activation energy of the reaction.[5] This is true for both the intermediate in a stepwise mechanism and the transition state in a concerted one.

The Halogen Exchange (Halex) Reaction: A Practical Guide

The conversion of 2-Chloro-6-nitropyridine to this compound is a cornerstone synthesis that, when optimized, is both high-yielding and scalable.

Key Reagents and Their Roles

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common reagent. For optimal reactivity, it is crucial to use spray-dried KF or to dry it meticulously before use, as water can solvate the fluoride ion and diminish its nucleophilicity.

-

Solvent System: A high-boiling, polar aprotic solvent is required to dissolve the reagents and facilitate the reaction at elevated temperatures. Dimethyl sulfoxide (DMSO) and sulfolane are standard choices due to their ability to solvate the potassium cation, leaving a relatively "naked" and highly nucleophilic fluoride anion.

-

Phase-Transfer Catalyst (Optional but Recommended): To further enhance the reactivity of the fluoride ion, a phase-transfer catalyst such as Kryptofix 2.2.2 or a tetraalkylammonium salt can be employed.[5][6] These catalysts effectively sequester the potassium cation, liberating the fluoride anion and accelerating the rate of substitution.[6]

Process Parameters and Optimization

The interplay of temperature, time, and reagent stoichiometry is critical for maximizing yield while minimizing impurity formation.

| Parameter | Typical Range | Rationale & Expert Insight |

| Temperature | 140 - 180 °C | The C-Cl bond is strong, and significant thermal energy is required to overcome the activation barrier. Lower temperatures lead to sluggish or incomplete conversion. Higher temperatures can promote decomposition and side reactions. |

| Reaction Time | 4 - 12 hours | Reaction progress should be monitored (e.g., by GC-MS or TLC). Driving the reaction to full conversion is key, as separating the starting material from the product can be challenging. |

| KF Equivalents | 1.5 - 3.0 eq. | A stoichiometric excess of KF is used to drive the reaction equilibrium towards the product. The exact amount depends on the quality (dryness) of the KF. |

| Catalyst Loading | 5 - 10 mol% | A catalytic amount is sufficient. Higher loadings offer diminishing returns and can complicate purification. |

Diagram 2: Experimental Workflow A flowchart illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

-

2-Chloro-6-nitropyridine (1.0 eq.)

-

Spray-dried Potassium Fluoride (2.0 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (approx. 5 mL per gram of starting material)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller and thermocouple.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Reaction Setup: To the three-neck flask, charge 2-Chloro-6-nitropyridine (1.0 eq.) and spray-dried Potassium Fluoride (2.0 eq.).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO via cannula.

-

Heating: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 160 °C. The mixture will become a dark, mobile slurry.

-

Monitoring: Maintain the temperature and monitor the reaction progress every 2 hours using a suitable analytical method (e.g., GC-MS). The reaction is typically complete within 6-8 hours.

-

Workup - Quenching: Once the reaction has reached completion, cool the mixture to room temperature. Cautiously pour the dark slurry into a beaker containing an equal volume of cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate.

-

Workup - Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to aid in the removal of residual DMSO.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product: The resulting crude material is often of high purity. If necessary, further purification can be achieved via silica gel chromatography or recrystallization. The final product, this compound, is typically a pale yellow solid.

Safety Considerations

-

Reagents: 2-Chloro-6-nitropyridine is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: DMSO has a high boiling point and can cause skin irritation. Work in a well-ventilated fume hood.

-

Reaction Conditions: The reaction is run at high temperatures. Ensure the apparatus is securely clamped and that the heating mantle is monitored.

-

Workup: The quenching step can be exothermic. Add the reaction mixture to water slowly and with caution.

Conclusion

The via a halogen exchange reaction is a powerful and reliable method for producing this key pharmaceutical intermediate. A thorough understanding of the underlying SNAr mechanism, coupled with careful control over process parameters such as reagent dryness, temperature, and reaction time, is essential for achieving high yields and purity. The protocol detailed herein provides a robust foundation for researchers to successfully and safely implement this critical transformation in their own laboratories.

References

- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). SpringerLink.

- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Merck & Co.

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC - NIH.

- Halogen exchange reactions and uses thereof. (n.d.).

- 2-Chloro-6-nitropyridine. (n.d.). PubChem.

- Durham E-Theses. (n.d.). CORE.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. 2-Chloro-6-nitropyridine | C5H3ClN2O2 | CID 2762886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Fluoro-6-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly deshield these protons, shifting their resonances downfield.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~8.4 - 8.6 | dd | ³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 3-4 Hz |

| H-4 | ~7.8 - 8.0 | t | ³J(H4-H3) ≈ 8-9 Hz, ³J(H4-H5) ≈ 7-8 Hz |

| H-5 | ~8.1 - 8.3 | ddd | ³J(H5-H4) ≈ 7-8 Hz, ⁴J(H5-F) ≈ 1-2 Hz, ⁵J(H5-H3) < 1 Hz |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a common solvent for such analyses, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms directly attached to the fluorine (C-2) and the nitro group (C-6) will be significantly influenced by these substituents. The C-F coupling is a particularly valuable diagnostic tool.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-2 | ~160 - 165 | ¹J(C2-F) ≈ 230-250 Hz |

| C-3 | ~125 - 130 | ³J(C3-F) ≈ 4-6 Hz |

| C-4 | ~135 - 140 | ⁴J(C4-F) ≈ 3-5 Hz |

| C-5 | ~120 - 125 | ³J(C5-F) ≈ 18-22 Hz |

| C-6 | ~150 - 155 | ²J(C6-F) ≈ 30-35 Hz |

Expertise & Experience: The magnitude of the one-bond carbon-fluorine coupling constant (¹J(CF)) is a definitive indicator of the fluorine's position on the aromatic ring. The observed long-range C-F couplings provide additional structural confirmation.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environment.[1] The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the nitro group and the pyridine nitrogen.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹⁹F | ~ -70 to -90 | ddd |

Trustworthiness: The ¹⁹F NMR spectrum, referenced to an external standard like CFCl₃, provides an unambiguous signal for the fluorine-containing compound.[2][3] The observed multiplicity will be a result of couplings to the neighboring protons (H-3 and H-5).

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width sufficient to cover the aromatic region (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Key Functional Group Identification from IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI):

| m/z | Proposed Fragment | Comments |

| 142 | [M]⁺ | Molecular Ion |

| 112 | [M - NO]⁺ | Loss of nitric oxide |

| 96 | [M - NO₂]⁺ | Loss of nitro group |

| 76 | [C₅H₃F]⁺ | Loss of NO₂ and HCN |

| 69 | [C₄H₂F]⁺ | Further fragmentation |

Self-Validating System: The presence of the molecular ion peak at m/z 142 confirms the molecular formula (C₅H₃FN₂O₂). The fragmentation pattern, particularly the loss of the nitro group (a common fragmentation pathway for nitroaromatics), provides further structural evidence.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Method: Inject a small volume of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

MS Method: Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 40-200). The electron energy is typically set to 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic characterization of this compound, through the combined application of NMR, IR, and mass spectrometry, provides a comprehensive understanding of its molecular structure. While direct experimental data may be sparse, a thorough analysis based on established principles and data from analogous compounds offers a reliable predictive framework for researchers. The insights gained from these spectroscopic techniques are fundamental for the effective utilization of this compound in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- "Fluorine NMR." University of California, Santa Barbara. [Link]

- "Mass Spectrometry - Fragmentation P

- "NMR Spectroscopy :: 1H NMR Chemical Shifts.

- "NMR Spectroscopy :: 13C NMR Chemical Shifts.

- "19Flourine NMR." University of Ottawa. [Link]

- "19F NMR Reference Standards." University of California, Santa Barbara. [Link]

- "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. [Link]

- "Infrared spectroscopy correl

- "How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy." Organic Chemistry Tutor (YouTube). [Link]

- "mass spectra - fragmentation p

- "Coupling Constants." Harvard University. [Link]

- "14.12: Coupling Constants Identify Coupled Protons." Chemistry LibreTexts. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

- "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara. [Link]

- "19F NMR Reference Standards." University of Wisconsin-Madison. [Link]

Sources

stability and reactivity of 2-Fluoro-6-nitropyridine

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-6-nitropyridine

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with two powerful electron-withdrawing groups, imparts a distinct profile of stability and reactivity. The fluorine atom at the C2 position, situated para to the nitro group at C6, is highly activated for nucleophilic displacement. This guide offers an in-depth exploration of the core chemical principles governing the stability and reactivity of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its effective utilization. We will delve into its stability under various conditions, the mechanistic underpinnings of its reactivity, and provide validated protocols for its synthetic transformations.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular structure. The pyridine nitrogen atom and the nitro group at the C6 position exert strong-I (inductive) and -M (mesomeric) effects, significantly reducing the electron density of the aromatic ring. This renders the carbon atoms, particularly at the C2 and C4 positions, highly electrophilic. The fluorine atom at C2 serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that is central to its synthetic utility.[1][2]

| Property | Value | Source |

| CAS Number | 1082042-27-0 | [3][4] |

| Molecular Formula | C₅H₃FN₂O₂ | N/A |

| Molecular Weight | 142.09 g/mol | [5] |

| Boiling Point | 275.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [3] |

| Physical Form | Solid |

Chemical Stability and Handling

A thorough understanding of a reagent's stability is paramount for safe handling, consistent experimental outcomes, and long-term storage.

Thermal Stability

Hydrolytic Stability

Fluoropyridines are known to be susceptible to hydrolysis, a transformation that is often catalyzed by acid.[11][12] The presence of acidic media can lead to the protonation of the pyridine nitrogen, further enhancing the electrophilicity of the ring and facilitating the displacement of the fluoride ion by water. Therefore, exposure of this compound to aqueous acidic conditions should be avoided to prevent degradation. In the absence of acid, the compound is generally stable.[11]

Storage and Incompatibilities

For optimal shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[9][10] Recommended storage temperatures often include refrigeration. It should be kept away from incompatible materials, most notably strong oxidizing agents, which can react violently with the nitro group or the pyridine ring system.[9][13]

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The convergence of an electron-deficient aromatic system and a good leaving group makes this substrate highly amenable to reaction with a wide array of nucleophiles.[2]

The SNAr Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism. This pathway is favored because the aromaticity of the pyridine ring must be temporarily disrupted.[1]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C2 carbon, which bears the fluorine atom. This is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The stability of this complex is critical, and it is enhanced by the ability of the nitro group and the ring nitrogen to delocalize the negative charge.[2]

-

Elimination of the Leaving Group: Aromaticity is restored in a subsequent, typically faster step, through the expulsion of the fluoride ion.[2]

The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting greater reactivity than other halogens (F > Cl ≈ Br > I), an observation known as the "element effect".[14] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.

Reactions with N-Nucleophiles

The reaction of this compound with primary and secondary amines is one of its most common and synthetically valuable transformations, leading to the formation of 2-amino-6-nitropyridine derivatives.

This protocol is a representative example and illustrates the key considerations for reacting this compound with an amine nucleophile.

-

Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Potassium carbonate is a mild base used to scavenge the HF produced during the reaction, driving the equilibrium towards the product. An excess of the amine can sometimes be used in place of an inorganic base.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants but does not interfere with the nucleophilic attack.

-

-

Reaction Conditions: Stir the mixture at room temperature (or gently heat to 50-80 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Reaction monitoring is crucial to determine the point of completion and prevent the formation of degradation byproducts.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the product should form.

-

Causality: This step quenches the reaction and precipitates the typically water-insoluble organic product, separating it from the water-soluble inorganic salts (e.g., KF, excess K₂CO₃) and DMF.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-